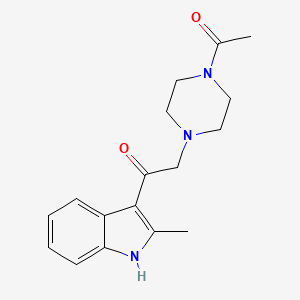
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone, also known as AMMI, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
作用机制
MAO-B is an enzyme that is primarily found in the brain and is responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-B leads to an increase in the levels of these neurotransmitters, which can have beneficial effects on mood, cognition, and behavior. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is a potent and selective inhibitor of MAO-B, and its mechanism of action involves binding to the active site of the enzyme and preventing the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to increase levels of dopamine, serotonin, and norepinephrine in the brain, leading to improvements in mood, cognition, and behavior. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potent and selective MAO-B inhibitory activity. This makes it a useful tool for studying the role of MAO-B in various physiological and pathological processes. However, one limitation of using 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone. One area of interest is the development of more potent and selective MAO-B inhibitors based on the structure of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone. Another area of interest is the investigation of the potential therapeutic uses of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in the treatment of neurodegenerative disorders, psychiatric disorders, and other conditions. Additionally, further studies are needed to investigate the potential toxicity and side effects of 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone in humans.
合成方法
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-acetic acid with acetic anhydride and piperazine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using column chromatography to obtain pure 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone.
科学研究应用
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively used in scientific research due to its potent MAO-B inhibitory activity. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. 2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-17(14-5-3-4-6-15(14)18-12)16(22)11-19-7-9-20(10-8-19)13(2)21/h3-6,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVRFLGUHVIEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

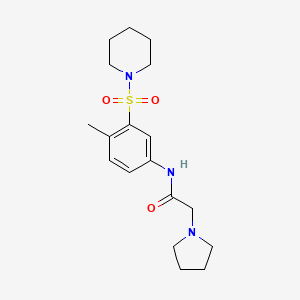

![2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
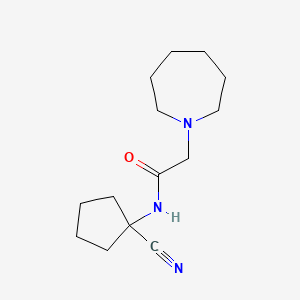
![N-(2,6-difluorophenyl)-2-[ethyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B7636836.png)
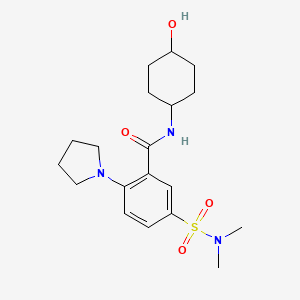
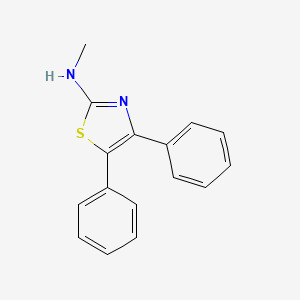
![N-[3-oxo-3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]propyl]acetamide](/img/structure/B7636851.png)
![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)

![3-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7636888.png)
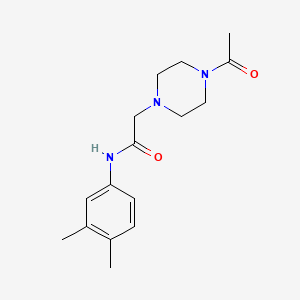
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)
